molecular formula C9H9NO2 B3214423 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 114402-11-8

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No. B3214423
CAS RN: 114402-11-8
M. Wt: 163.17 g/mol
InChI Key: KDCDSNYNWQNPRU-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a chemical compound . It is also known by other names such as 2,3-Cyclopentenopyridine, Pyrindan, and 5H-1-Pyrindene, 6,7-dihydro- .


Synthesis Analysis

The synthesis of this compound involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray structural analysis . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.544 (lit.), a boiling point of 87-88 °C/11 mmHg (lit.), and a density of 1.018 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Studies

6,7-Dihydro-5H-cyclopenta[b]pyridine is widely utilized in the synthesis of pharmaceuticals, bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. Its role as a side-chain in the production of fourth-generation Cefpirome underscores its significance in research and industrial applications. The synthesis methods such as N-hydroxyphthaldiamide, acrolein, and diethyl adipate routes offer varied yields, with the acrolein route promising an 87.4% yield, indicating substantial development prospects (Fu Chun, 2007).

Crystal Structure and Synthesis

The crystal structures of derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been determined, showcasing the diverse potential of this compound in the development of new materials. For instance, the synthesis and crystal structure determination of substituted compounds reveal monoclinic and triclinic crystals, highlighting the compound's utility in material science and engineering (A. Moustafa & A. S. Girgis, 2007).

Luminescent Lanthanide Complexes

Luminescent lanthanide complexes of derivatives, showcasing the ability to tune properties of complexes by varying the structure of the ligands, demonstrate the importance of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives in developing highly soluble complexes in non-polar organic solvents. This application is crucial for the advancement of optical materials and sensors (A. Krinochkin, D. Kopchuk, D. N. Kozhevnikov, 2015).

Anticancer and Biological Activities

Research into the biological activities of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has identified antiulcer and anticancer properties. The compound's versatility in synthetic methods, including thermal rearrangement and Friedlander condensation, supports its potential in drug development and therapeutic applications (Chen Li-gong, 2004).

Advanced Synthesis Techniques

Novel methodologies in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives under high-pressure conditions have shown promise in creating compounds with significant anticancer activities. This highlights the compound's role in the development of novel anticancer agents, underscoring its importance in medicinal chemistry (H. Behbehani, Fatemah A. Aryan, K. Dawood, H. M. Ibrahim, 2020).

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCDSNYNWQNPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114402-11-8
Record name 5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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